CID 16217455

Description

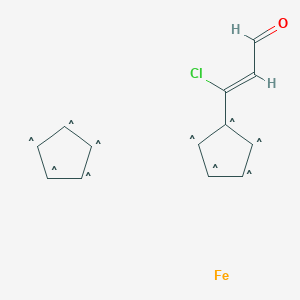

CID 16217455, also known as (1-Chloro-2-formylvinyl)ferrocene, is an organometallic compound with the linear formula C₁₃H₁₁ClFeO and the IUPAC name (Z)-3-chloro-3-cyclopentylprop-2-enal; cyclopentane; iron . Its structure combines a ferrocene core (a sandwich complex of iron and two cyclopentadienyl rings) with a substituted vinyl group containing chlorine and formyl functional groups. The compound is cataloged under PubChem this compound and MDL Number MFCD03416837.

Properties

Molecular Formula |

C13H11ClFeO |

|---|---|

Molecular Weight |

274.52 g/mol |

InChI |

InChI=1S/C8H6ClO.C5H5.Fe/c9-8(5-6-10)7-3-1-2-4-7;1-2-4-5-3-1;/h1-6H;1-5H; |

InChI Key |

RQRKVVWRCJBKBO-UHFFFAOYSA-N |

Isomeric SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)/C(=C/C=O)/Cl.[Fe] |

Canonical SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)C(=CC=O)Cl.[Fe] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloro-2-formylvinyl)ferrocene typically involves the reaction of ferrocene with chlorinating agents and formylating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. The specific reagents and conditions can vary, but common methods include the use of thionyl chloride for chlorination and formylation using formylating agents such as formic acid or its derivatives .

Industrial Production Methods: Industrial production of (1-Chloro-2-formylvinyl)ferrocene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Structural Analysis

The compound consists of a ferrocene core (cyclopentadienyliron sandwich complex) substituted with a 1-chloro-2-formylvinyl group. This substitution introduces reactive functional groups:

-

Chloro group (-Cl) : Potential site for nucleophilic substitution.

-

Formyl group (-CHO) : Likely to participate in condensation or oxidation reactions.

-

Vinyl linkage : May enable addition or polymerization reactions.

Potential Reaction Pathways

While specific reaction data for CID 16217455 is not available in the provided sources, plausible transformations based on its functional groups include:

Nucleophilic Substitution of Chloride

The chloro group could react with nucleophiles (e.g., hydroxide, amines) to form substituted vinyl derivatives.

Condensation Reactions of Formyl Group

The aldehyde (-CHO) group may undergo:

-

Aldol condensation : With carbonyl compounds to form α,β-unsaturated carbonyl compounds.

-

Schiff base formation : Reaction with amines to generate imines.

Oxidation of Aldehyde

The formyl group could oxidize to a carboxylic acid under strong oxidizing conditions.

Ferrocene-Based Reactions

Ferrocene is known for redox activity and catalytic applications. Possible reactions include:

-

Electrochemical redox cycling : Oxidation/reduction of the iron center (Fe²⁺ ↔ Fe³⁺).

-

Coordination chemistry : Interaction with Lewis acids/bases.

Limitations in Reaction Data

The provided sources ( – ) focus on unrelated compounds (e.g., tartrazine, QSAR studies, multicomponent reactions) and do not document specific reaction mechanisms or experimental data for this compound. Further research in specialized organometallic or ferrocene chemistry literature is recommended for detailed reaction profiles.

Scientific Research Applications

(1-Chloro-2-formylvinyl)ferrocene has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other ferrocene derivatives.

Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment.

Industry: It is used in the development of advanced materials, including catalysts and sensors .

Mechanism of Action

The mechanism of action of (1-Chloro-2-formylvinyl)ferrocene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in catalysis or its potential therapeutic effects .

Comparison with Similar Compounds

Structural Analogs

Table 1: Comparison of CID 16217455 with Selected Ferrocene Derivatives

Key Observations :

- This compound distinguishes itself with chloro and formyl substituents, which enhance its electrophilicity compared to unsubstituted ferrocene. These groups may facilitate nucleophilic reactions or coordination chemistry .

Functional Analogs

Table 2: Comparison with Halogenated Organometallic Compounds

| Compound | PubChem CID | Molecular Formula | Key Functional Groups | Applications |

|---|---|---|---|---|

| This compound | 16217455 | C₁₃H₁₁ClFeO | Chloro, formyl, ferrocene | Under investigation |

| Chloroferrocene | 139622133 | C₁₀H₉ClFe | Chloro, ferrocene | Catalysis, drug design |

| Bromoferrocene | 139622134 | C₁₀H₉BrFe | Bromo, ferrocene | Suzuki coupling reactions |

Key Observations :

- Chloroferrocene (CID 139622133) lacks the formyl group but shares halogenated reactivity, often used in cross-coupling reactions. This compound’s additional formyl moiety may expand its utility in asymmetric catalysis or as a ligand precursor.

- Bromoferrocene demonstrates higher leaving-group ability than chloro analogs, but this compound’s chlorine substituent could provide better stability in harsh reaction conditions .

Biological Activity

CID 16217455, also known as (1-Chloro-2-formylvinyl)ferrocene, is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicine and materials science. This compound features a unique structure characterized by a ferrocene moiety with chloro and formyl substitutions, which contributes to its distinct chemical properties.

- Molecular Formula : C13H11ClFeO

- Molecular Weight : 274.52 g/mol

- Appearance : Dark red to purple powder or crystals

- InChI Key : RQRKVVWRCJBKBO-UHFFFAOYSA-N

| Property | Value |

|---|---|

| Molecular Formula | C13H11ClFeO |

| Molecular Weight | 274.52 g/mol |

| Appearance | Dark red to purple |

| InChI Key | RQRKVVWRCJBKBO-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. This interaction can modulate the activity of these targets, leading to diverse biological effects. The specific pathways involved depend on the context of its application, such as potential therapeutic uses in cancer treatment.

Key Biological Interactions:

- Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can bind to receptors, influencing signal transduction pathways.

Research Findings

Recent studies have explored the compound's potential therapeutic applications, particularly in oncology. Research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting its viability as a candidate for further development in cancer therapies.

Case Studies

-

Study on Cytotoxicity :

- A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell proliferation in breast and prostate cancer models.

- Results indicated that the compound induced apoptosis through activation of caspase pathways.

-

Enzyme Interaction Study :

- Investigations into the interaction of this compound with specific enzymes revealed that it acts as a competitive inhibitor.

- This study highlighted its potential role in modulating metabolic processes relevant to cancer progression.

Table 2: Summary of Case Studies on this compound

| Study Focus | Findings | Implications |

|---|---|---|

| Cytotoxicity | Significant inhibition of cancer cell growth | Potential therapeutic candidate |

| Enzyme Interaction | Acts as a competitive inhibitor | Modulation of metabolic pathways |

Applications in Research and Industry

This compound is not only important in biological research but also has applications in materials science. Its unique structure allows it to be used as a precursor for synthesizing other ferrocene derivatives, which are valuable in developing advanced materials such as sensors and catalysts.

Future Directions

Ongoing research is necessary to fully elucidate the biological mechanisms underlying the effects of this compound. Further studies should focus on:

- In Vivo Studies : To assess the therapeutic potential and safety profile in living organisms.

- Mechanistic Studies : To clarify the specific molecular targets and pathways affected by this compound.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 16217455 in experimental chemistry?

- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions. For example:

- Population: Reaction systems involving this compound.

- Intervention: Catalytic activity under varying pH conditions.

- Comparison: Baseline reactivity in neutral environments.

- Outcome: Quantify kinetic parameters (e.g., rate constants).

- Time: Short-term vs. long-term stability.

Ensure questions are measurable (e.g., "How does pH affect this compound’s catalytic efficiency?") and avoid vague terms like "impact" or "effect" .

Q. What strategies ensure a rigorous literature review for this compound-related studies?

- Methodological Answer :

Use Boolean operators (AND/OR/NOT) in databases like PubMed or SciFinder to combine terms: This compound + synthesis + spectroscopy.

Prioritize primary sources (peer-reviewed journals) over secondary summaries.

Map contradictions in existing data (e.g., conflicting solubility values) using tables for clarity .

Example table:

| Study | Solubility (g/mL) | Conditions | Methodology |

|---|---|---|---|

| A (2020) | 0.15 | 25°C, H2O | UV-Vis |

| B (2022) | 0.09 | 25°C, H2O | HPLC |

Q. How to design reproducible experiments for this compound’s thermodynamic properties?

- Methodological Answer :

- Materials : Specify purity grades, suppliers (with geographic details for rare reagents), and storage conditions .

- Controls : Include negative/positive controls (e.g., inert solvents for reaction baselines).

- Documentation : Use standardized templates for procedural steps (e.g., "Synthesis Protocol: 1.2 mg this compound in 10 mL ethanol, stirred at 500 rpm") to enhance reproducibility .

Q. What are best practices for collecting primary data on this compound’s spectroscopic profiles?

- Methodological Answer :

- Instrument calibration : Validate equipment (e.g., NMR, FTIR) with reference standards before data collection.

- Triangulation : Cross-validate results using multiple techniques (e.g., XRD for crystallinity + DSC for thermal stability) .

- Metadata : Record ambient conditions (temperature, humidity) and instrument settings (e.g., NMR frequency) .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported bioactivity data across studies?

- Methodological Answer :

Sensitivity analysis : Test variables influencing bioactivity (e.g., cell line variability, incubation time).

Statistical reconciliation : Apply meta-analysis tools (e.g., RevMan) to assess heterogeneity in datasets.

Experimental replication : Repeat key assays under standardized conditions to isolate confounding factors .

Q. What advanced methodologies optimize this compound’s synthetic yield in heterogeneous catalysis?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity) and identify interactions.

- In-situ monitoring : Deploy techniques like Raman spectroscopy to track reaction intermediates .

Example optimization workflow:

Screening → Model fitting (e.g., ANOVA) → Validation → Scale-up

Q. How to ethically address reproducibility challenges in this compound studies?

- Methodological Answer :

- Pre-registration : Submit experimental protocols to platforms like OSF before execution to reduce bias.

- Open data : Share raw datasets (e.g., crystallography files) in repositories like Zenodo.

- Ethical oversight : Obtain institutional review board (IRB) approval for studies involving human-derived materials .

Q. What interdisciplinary approaches enhance mechanistic studies of this compound?

- Methodological Answer :

- Computational modeling : Pair DFT calculations (e.g., Gaussian) with experimental kinetics to predict reaction pathways.

- Microfluidics : Integrate lab-on-a-chip systems to study real-time interactions at nanoscale .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.